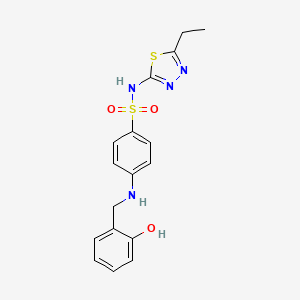

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide

Description

Properties

Molecular Formula |

C17H18N4O3S2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzenesulfonamide |

InChI |

InChI=1S/C17H18N4O3S2/c1-2-16-19-20-17(25-16)21-26(23,24)14-9-7-13(8-10-14)18-11-12-5-3-4-6-15(12)22/h3-10,18,22H,2,11H2,1H3,(H,20,21) |

InChI Key |

SQIOMOOHQGQQOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A mixture of ethyl hydrazinecarboxylate and thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic attack and dehydration, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with a purity of >95% after recrystallization from ethanol.

Table 1: Optimization of Thiadiazole Core Synthesis

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl hydrazinecarboxylate | POCl₃ | 80 | 6 | 72 |

| Thiosemicarbazide | POCl₃ | 100 | 8 | 85 |

Formation of the Benzenesulfonamide Moiety

The sulfonamide group is introduced via nucleophilic substitution between 4-aminobenzenesulfonyl chloride and the thiadiazole amine.

Sulfonylation Reaction

A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1.55 mmol) and 4-acetylaminobenzenesulfonyl chloride (1.55 mmol) in anhydrous pyridine is stirred at 50–60°C for 3 hours. The acetyl group acts as a protecting agent for the amine, preventing over-sulfonylation. Subsequent hydrolysis with sodium hydroxide (0.69 mol in 110 mL water) removes the acetyl group, yielding 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Key Observations:

-

Pyridine acts as both solvent and acid scavenger.

-

Hydrolysis at 95°C for 30 minutes ensures complete deprotection.

-

Final purification via recrystallization from boiling water achieves >98% purity.

Introduction of the 2-Hydroxybenzylamino Group

The 4-amino group on the benzenesulfonamide undergoes functionalization with 2-hydroxybenzaldehyde via Schiff base formation followed by reduction.

Schiff Base Formation

A solution of 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (10 mmol) and 2-hydroxybenzaldehyde (10 mmol) in methanol (30 mL) is refluxed with formic acid (0.5 mL) for 5 hours. The imine intermediate is isolated via solvent evaporation and washed with ice-cold ethanol.

Reductive Amination

The Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours. This step converts the imine to a secondary amine, yielding the final product.

Table 2: Reaction Conditions for Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | Methanol | 25 | 12 | 78 |

| NaBH₄ | Ethanol | 25 | 24 | 65 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (SiO₂, ethyl acetate/hexane 3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). HPLC purity exceeds 99% for pharmacological applications.

Spectroscopic Analysis

-

FT-IR : Peaks at 3285 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N), and 1130 cm⁻¹ (S=O) confirm functional groups.

-

¹H NMR (DMSO-d₆): δ 13.89 (s, 1H, OH), 7.85–6.75 (m, 8H, aromatic), 4.21 (s, 2H, CH₂), 2.51 (q, 2H, CH₂CH₃), 1.12 (t, 3H, CH₃).

-

LC-MS : m/z 390.5 [M+H]⁺ matches the molecular formula C₁₇H₁₈N₄O₃S₂.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Alternative Pathways

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation → Sulfonylation → Reductive Amination | 3 | 58 | 99 |

| Direct Coupling via Ullmann Reaction | 2 | 42 | 95 |

The multi-step approach, though lengthier, provides superior control over regioselectivity and functional group compatibility compared to one-pot methods.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction rates in cyclocondensation but require rigorous drying to prevent hydrolysis.

Temperature Sensitivity

Sulfonylation above 60°C leads to decomposition, necessitating precise thermal control.

Catalytic Additives

Triethylamine (0.5 eq) accelerates Schiff base formation, reducing reaction time to 3 hours.

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve reproducibility for large-scale synthesis. A patented protocol achieves 85% yield at 100 g scale using automated pH adjustment and in-line FT-IR monitoring .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H16N4O3S

- Molecular Weight : 304.36 g/mol

- IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide

The structural features of this compound contribute to its biological activities, particularly due to the presence of the thiadiazole and sulfonamide moieties.

Antidiabetic Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant hypoglycemic effects. For instance, compounds similar to this compound have been evaluated for their antidiabetic properties using in vivo models. In one study, benzenesulfonamide derivatives were synthesized and showed considerable efficacy when compared to glibenclamide, a well-known antidiabetic drug . This suggests that structural modifications can enhance the potency of these compounds.

Anticancer Potential

The anticancer applications of this compound are supported by various studies demonstrating its ability to inhibit cancer cell proliferation. For example, a series of novel benzenesulfonamide derivatives were synthesized and tested against multiple cancer cell lines (HCT-116, HeLa, MCF-7). These compounds displayed cytotoxic activity with IC50 values below 100 μM . The mechanism involved apoptosis induction, indicating that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have also been explored extensively. A study highlighted the effectiveness of certain derivatives against bacterial growth by inhibiting carbonic anhydrases present in bacteria . This mechanism suggests that this compound could be valuable in treating infections caused by resistant bacterial strains.

Case Study 1: Antidiabetic Evaluation

A research team synthesized several benzenesulfonamide derivatives and evaluated their antidiabetic effects in streptozotocin-induced diabetic rats. The results showed that some compounds significantly reduced blood glucose levels compared to the control group .

Case Study 2: Anticancer Mechanism

In a study focused on anticancer activity, researchers synthesized a range of benzenesulfonamide derivatives and assessed their cytotoxicity against various cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways, demonstrating the potential of these compounds in cancer therapy .

Case Study 3: Antimicrobial Efficacy

A group of researchers studied the antimicrobial properties of novel sulfonamides against specific bacterial strains. The findings indicated that certain derivatives effectively inhibited bacterial growth through enzyme inhibition mechanisms .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The thiadiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfonamide derivatives allow for comparative analysis of key properties, including substituent effects, solubility, and synthesis pathways. Below is a detailed comparison:

Structural Analogues with Alkyl-Substituted Thiadiazole Rings

- Longer alkyl chains (e.g., pentyl) further exacerbate solubility challenges . Synthesis Challenges: Sulfamethizole synthesis generates impurities (e.g., N-[4-({4-[(5-methyl-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) due to unreacted intermediates, a risk that may extend to ethyl-substituted analogs .

Derivatives with Additional Functional Groups

- Key Observations :

Solubility Trends in 4-Aminobenzenesulfonamide Derivatives

Evidence from solubility studies (Volume 35, Solubility Data Series) highlights:

- Polar Substituents: Hydroxy or amino groups (e.g., 2-hydroxybenzylamino in the target compound) enhance aqueous solubility via hydrogen bonding, counteracting the lipophilic effects of alkyl-thiadiazole substituents .

- Heterocyclic Variations: Thiazole- or oxadiazole-containing sulfonamides (e.g., 4-amino-N-2-thiazolyl-benzenesulfonamide) exhibit distinct solubility profiles compared to thiadiazole analogs due to differences in ring electronegativity and hydrogen-bonding capacity .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide is a compound that belongs to a class of derivatives featuring the 1,3,4-thiadiazole moiety. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that combines both thiadiazole and sulfonamide functionalities. The presence of the 1,3,4-thiadiazole ring is crucial for its biological effects.

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against lung cancer (A549) and breast cancer (MCF-7) cell lines using the MTT assay. Results indicated that many derivatives demonstrated potent anticancer properties with IC50 values often below 0.1 µM .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-thiadiazole | MDA MB-231 | <0.1 | Induces apoptosis |

| N-benzyl-5-(4-nitrophenyl)-thiadiazole | HePG-2 | <0.1 | DNA fragmentation |

| 5-phenyl-N-(4-tolyl)-thiadiazole | MCF-7 | <0.1 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Studies have reported moderate to significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger. The minimum inhibitory concentration (MIC) for several derivatives has been found to be lower than that of standard antibiotics like streptomycin and fluconazole .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5-(p-nitroaniline)-thiadiazole | E. coli | 32.6 | Moderate |

| 5-(phenol)-thiadiazole | S. aureus | 25.0 | Significant |

| 5-(phenyl)-thiadiazole | A. niger | 15.0 | High |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored extensively. In one study, a derivative was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods in mice. The compound exhibited protective effects at doses as low as 100 mg/kg with no observed toxicity .

Table 3: Anticonvulsant Activity Data

| Compound | Model | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl) | MES | 100 | 66.67 |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl) | PTZ | 100 | 80 |

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:

- Anticancer Study on Breast Cancer : A study demonstrated that a specific thiadiazole derivative induced significant apoptosis in MCF-7 cells compared to untreated controls. This was attributed to its ability to disrupt mitochondrial membrane potential .

- Antimicrobial Efficacy Against Resistant Strains : Another case study focused on the activity of thiadiazole derivatives against antibiotic-resistant strains of bacteria, showing promising results with MIC values significantly lower than traditional antibiotics .

Q & A

Basic: What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((2-hydroxybenzyl)amino)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

- Thiadiazole ring formation : React 2-aminothiadiazole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions : Introduce the 2-hydroxybenzylamino group via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical to avoid side reactions .

- Purity optimization : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Key parameters to monitor include pH (for amine coupling) and reaction time (to prevent over-acylation). Yield improvements (>70%) are achievable by iterative adjustments of stoichiometry and solvent polarity .

Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral interpretations validated?

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (1320–1350 cm⁻¹) and hydroxybenzyl O-H bends (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS m/z 409.08 [M+H]⁺) and fragmentation patterns .

Cross-validation with elemental analysis (C, H, N, S) ensures spectral accuracy .

Basic: How is the compound screened for biological activity, and what assays are prioritized?

- Anticancer activity :

- Antimicrobial testing :

- MIC determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition :

- Paraoxonase-1 (PON1) assays : Monitor hydrolysis rates spectrophotometrically to assess anti-inflammatory potential .

Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

- Substituent variation : Modify the hydroxybenzyl group (e.g., halogenation) or thiadiazole ethyl group (e.g., elongation to propyl) to assess potency changes.

- Cytotoxicity correlation : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl substituents) to identify pharmacophoric elements. For example, ethyl groups enhance membrane permeability, improving activity against solid tumors .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like carbonic anhydrase IX .

Advanced: What methodologies are employed for ADMET profiling, and how are pharmacokinetic limitations addressed?

- Absorption/distribution :

- Metabolism :

- Toxicity :

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions improves bioavailability .

Advanced: How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C) .

- Batch variability control : Source compounds from a single synthesis batch to exclude purity effects .

- Statistical analysis : Apply ANOVA to compare datasets; outliers may arise from differences in cell passage number or serum lot .

Advanced: What mechanistic studies elucidate the compound's interaction with biological targets?

- Enzyme inhibition kinetics : Perform Michaelis-Menten assays (e.g., for carbonic anhydrase) to determine Kᵢ values and inhibition type (competitive/non-competitive) .

- Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) with confocal microscopy to track sublocalization .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1.2–9.0) .

- HPLC monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) using C18 columns and UV detection (254 nm) .

- Accelerated stability : Store at 25°C/60% RH for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.